molecular formula C11H12INO B1292008 1-(4-Iodophenyl)piperidin-2-one CAS No. 385425-15-0

1-(4-Iodophenyl)piperidin-2-one

Cat. No.: B1292008
CAS No.: 385425-15-0
M. Wt: 301.12 g/mol
InChI Key: OYDSTJMVOOOYDW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)piperidin-2-one is a halogenated piperidine derivative with the molecular formula C₁₁H₁₂INO. The presence of the iodine atom on the phenyl ring makes it a candidate for radioiodination, which can be used in in vivo imaging studies to track the distribution of σ receptors in the body.

Preparation Methods

One common method involves reacting 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine in dimethylformamide to form the intermediate 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one . This intermediate is then further processed to obtain the final product.

Chemical Reactions Analysis

1-(4-Iodophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form lactams under mild conditions using reagents such as sodium chlorite.

    Substitution: The iodine substituent on the phenyl ring can undergo electrophilic aromatic substitution or be used in oxidative coupling reactions.

    Cyclization: Cyclization reactions involving the piperidine ring can be performed using reagents like 1,5-dibromopentane and potassium carbonate.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₂INO
  • Molecular Weight : 253.12 g/mol
  • Appearance : Light-yellow to yellow powder or crystals

The presence of the iodine atom on the phenyl ring enhances the compound's suitability for radioiodination, making it useful for in vivo imaging studies. Its structure allows it to interact with various biological targets, influencing their activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Synthesis of Anticoagulants : 1-(4-Iodophenyl)piperidin-2-one serves as a precursor in the synthesis of several pharmaceutical compounds, including apixaban, a blood coagulation factor Xa inhibitor. This compound plays a crucial role in the development of anticoagulant therapies, which are essential in preventing thromboembolic disorders .
    • Biological Activity : The compound has been found to inhibit proteins such as blood coagulation factor Xa, demonstrating its potential therapeutic properties .
  • Radiolabeled Probes
    • Imaging Sigma-1 Receptors : The iodine atom in this compound allows it to be used as a radiolabeled probe for imaging sigma-1 receptors (S1Rs), which are overexpressed in various cancers. Studies have shown that iodine-124 labeled derivatives can effectively visualize S1R overexpressing tumors using positron emission tomography (PET) imaging . This application is particularly significant for cancer research, as S1Rs are involved in pathways related to cell death and protein homeostasis.
  • Biochemical Research
    • Enzyme Interactions : The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it modulates cell signaling pathways and gene expression, affecting cellular metabolism . Its ability to bind to active sites of enzymes allows researchers to study the mechanisms underlying various biochemical processes.
    • Cellular Effects : Research indicates that this compound can alter cellular functions by affecting gene expression related to the cell cycle, leading to changes in cell proliferation and apoptosis. These findings highlight its potential utility in exploring cellular responses to pharmacological agents.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as σ receptors. The iodine atom on the phenyl ring allows for radioiodination, enabling the compound to be tracked in biological systems. This makes it useful for studying receptor distribution and function in vivo.

Comparison with Similar Compounds

1-(4-Iodophenyl)piperidin-2-one can be compared with other halogenated piperidine derivatives, such as:

  • 1-(4-Chlorophenyl)piperidin-2-one
  • 1-(4-Bromophenyl)piperidin-2-one
  • 1-(4-Fluorophenyl)piperidin-2-one

These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity and applications. For example, the iodine substituent in this compound makes it particularly suitable for radioiodination and in vivo imaging studies.

Biological Activity

1-(4-Iodophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12INOC_{11}H_{12}INO and a molecular weight of approximately 273.13 g/mol. The compound features a piperidinone structure with an iodine atom at the para position of the phenyl ring, which enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H12INOC_{11}H_{12}INO
Molecular Weight273.13 g/mol
Melting Point118-120 °C
CAS Number385425-15-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand for sigma-1 receptors, which are implicated in neuroprotection and modulation of various signaling pathways associated with neurodegenerative diseases .

Interaction with Sigma-1 Receptors

Recent research indicates that compounds targeting sigma-1 receptors can exhibit antidepressant and neuroprotective effects. For instance, sigma-1 receptor agonists have been shown to alleviate symptoms related to oxidative stress in neuronal cells, suggesting that this compound may possess similar therapeutic potential .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:

  • Antidepressant Activity : The compound has shown promise in modulating neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
  • Neuroprotective Effects : Studies indicate that it may protect against neuronal damage caused by oxidative stress, possibly through sigma-1 receptor activation .

In Vivo Studies

Preliminary in vivo studies have suggested that compounds structurally related to this compound can inhibit tumor growth in animal models. These findings highlight the potential for this compound in cancer therapeutics, particularly through mechanisms involving immune modulation .

Case Studies

  • Antidepressant Efficacy : A study involving sigma-1 receptor ligands found that certain derivatives of piperidinone exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to enhanced synaptic plasticity and reduced anxiety-like behaviors .
  • Cancer Research : Another investigation into the anti-cancer properties of related compounds indicated that they could inhibit breast cancer cell proliferation through modulation of inflammatory pathways. This suggests a broader application for this compound in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Iodophenyl)piperidin-2-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of 4-iodophenyl halides with piperidin-2-one derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours).
  • Route 2 : Coupling reactions using Pd catalysts (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Optimization : Vary catalysts (e.g., H₂SO₄, acetic acid) and reaction times (4–6 hours) based on analogous piperidinone syntheses. For example, yields improve at 60–80°C with stirring rates >500 rpm .
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ 10–15%
Catalyst (H₂SO₄)0.1–0.5 M↑ 20%
Solvent (DMF)Anhydrous conditionsPrevents hydrolysis

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • HPLC : Use a C18 column with methanol-sodium acetate buffer (65:35 v/v, pH 4.6) at 1.0 mL/min flow rate. Retention time: ~8.2 minutes .
  • GC-MS : Electron ionization (70 eV) to confirm molecular ion peaks (m/z 315 for [M+H]⁺).
  • NMR : Compare δ 7.6–7.8 ppm (aromatic protons) and δ 3.2–3.5 ppm (piperidinone CH₂ groups) to reference spectra .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (similar to Piperidin-4-one guidelines) .
  • Waste Disposal : Segregate halogenated waste and coordinate with certified waste management services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine ¹H/¹³C NMR, high-resolution MS, and X-ray crystallography for structural confirmation.
  • Reference Standards : Use certified derivatives (e.g., 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, CAS 545445-10-1) as internal controls .
  • Collaborative Databases : Cross-check spectral libraries (e.g., PubChem, Reaxys) to identify inconsistencies in peak assignments .

Q. What strategies are effective in minimizing degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH Control : Store solutions at pH 6–7 to prevent acid-catalyzed hydrolysis (observed in piperidinone analogs) .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states and activation energies for iodophenyl group substitution.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER or GROMACS .
  • Benchmarking : Validate predictions against experimental yields of derivatives (e.g., 3-morpholino-5,6-dihydropyridin-2-one analogs) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Repeat protocols with standardized reagents (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and inert atmospheres.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that may skew yield calculations .
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., Pharmacopeial Forum Vol. 42) to isolate variables like solvent purity .

Properties

IUPAC Name

1-(4-iodophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDSTJMVOOOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625158
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385425-15-0
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Iodophenyl)piperidin-2-one
1-(4-Iodophenyl)piperidin-2-one
1-(4-Iodophenyl)piperidin-2-one
1-(4-Iodophenyl)piperidin-2-one
1-(4-Iodophenyl)piperidin-2-one
1-(4-Iodophenyl)piperidin-2-one

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